N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The propoxybenzamide moiety can be introduced through acylation reactions using appropriate acyl chlorides or anhydrides under basic conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the initial formation of the benzothiazole core, followed by functionalization to introduce various substituents. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
- 2-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- N-(6-Methyl-1,3-benzothiazol-2-yl)-Nα-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]phenylalaninamide
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide stands out due to its unique propoxybenzamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other benzothiazole derivatives, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C18H18N2O2S/c1-3-10-22-14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(2)11-16(15)23-18/h4-9,11H,3,10H2,1-2H3,(H,19,20,21) |
InChI Key |
HTXZVJCAIYLDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Origin of Product |
United States |
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